molecular formula C19H20N6O B5535864 3-cyclopropyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5535864
M. Wt: 348.4 g/mol
InChI Key: IUKZVZSFSXWWAS-RGVLZGJSSA-N
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Description

3-cyclopropyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide is 348.16985928 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related pyrazole derivatives, such as those involving the cyclopropane and pyrazole moieties, have been extensively studied. These compounds have been characterized using various techniques including FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction. The structural analyses provide insights into the molecular structures, vibrational frequencies, and solvation energies, indicating high reactivities and stability in solution. This foundational work is crucial for understanding the reactivity and potential applications of 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide derivatives (Karrouchi et al., 2020).

Biological Activities

Research has also focused on the biological evaluation of pyrazole derivatives, revealing significant antidiabetic and antioxidant activities. Molecular docking studies have shown that these compounds may inhibit α-glucosidase enzymes, suggesting potential anti-diabetic applications. The investigation of these properties highlights the therapeutic potential of pyrazole derivatives in treating chronic diseases (Karrouchi et al., 2020).

Antimicrobial Evaluation

Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. Among these, certain compounds have emerged as effective antimicrobial agents, demonstrating potent activity against a range of bacteria and fungi. This suggests the potential of 3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide derivatives as candidates for the development of new antimicrobial drugs (Ningaiah et al., 2014).

Molecular Docking and NBO Analysis

Further studies include molecular docking and natural bond orbital (NBO) analysis, providing deep insights into the stability and reactivity of these compounds. Such studies help in understanding the interaction mechanisms at the molecular level, paving the way for the rational design of molecules with targeted properties (Channar et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug development, given the biological activity of similar compounds . Additionally, further studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-12-16(13(2)25(24-12)15-6-4-3-5-7-15)11-20-23-19(26)18-10-17(21-22-18)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,21,22)(H,23,26)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKZVZSFSXWWAS-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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